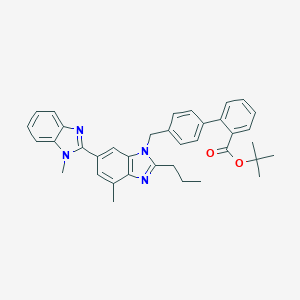

Telmisartan tert-Butyl Ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCFLEBEWCTASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162789 | |

| Record name | Telmisartan tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144702-26-1 | |

| Record name | Telmisartan tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144702261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN TERT-BUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4HLP8PW27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Telmisartan Tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for telmisartan tert-butyl ester, a key intermediate in the production of the angiotensin II receptor antagonist, telmisartan. This document outlines the chemical reactions, key starting materials, and detailed experimental protocols. All quantitative data is summarized for clarity, and the synthesis pathway is visualized using a chemical structure diagram.

Core Synthesis Pathway

The synthesis of this compound primarily involves the N-alkylation of the pre-formed bis-benzimidazole core, 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole, with tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate. This reaction is typically carried out in the presence of a strong base in a polar aprotic solvent.

The overall synthesis can be broken down into three main stages:

-

Synthesis of the Bis-benzimidazole Core: Formation of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole.

-

Synthesis of the Biphenyl Moiety: Preparation of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.

-

N-Alkylation: The coupling of the bis-benzimidazole core with the biphenyl moiety to yield this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Ratio |

| tert-Butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate | 268.35 | 268.0 kg | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 157.3 kg | ~1.0 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 1.6 kg | Catalyst |

| Methyl Acetate | 74.08 | 572 L | Solvent |

| Product | Molecular Weight ( g/mol ) | Yield | |

| tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 347.25 | 295 kg (85%) |

Table 2: N-Alkylation to form this compound

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Ratio |

| 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole | 304.39 | 10 g (0.0329 mol) | 1.0 |

| tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 347.25 | 11.44 g (0.0329 mol) | 1.0 |

| Potassium tert-butoxide | 112.21 | 3.7 g (0.0329 mol) | 1.0 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 60 mL | Solvent |

| Product | Molecular Weight ( g/mol ) | Yield | |

| This compound | 570.73 | Not explicitly stated |

Experimental Protocols

Synthesis of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole (Bis-benzimidazole Core)

The synthesis of the bis-benzimidazole core is a multi-step process that begins with the acylation of 4-amino-3-methylbenzoic acid methyl ester.[1][2] This is followed by nitration, reduction of the nitro group, and subsequent cyclization to form the first benzimidazole ring.[1][2] After saponification, the resulting carboxylic acid is condensed with N-methyl-1,2-phenylenediamine to afford the final bis-benzimidazole product.[1] A common method for the final condensation involves heating the precursors in the presence of polyphosphoric acid.[1][3]

Detailed Protocol for Condensation Step: A suspension of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid (50 g) in poly(phosphoric acid) (300 g) is heated to 70-75 °C and maintained for 30 minutes.[3] N-methyl-o-phenylenediamine dihydrochloride (45 g) is then added in portions over 2 hours, and the reaction is continued at 70-75°C for 1 hour.[3] The temperature is then raised to 130-135°C and maintained for 10 hours.[3] After cooling, the reaction mixture is poured into water, and the pH is adjusted to 8.0-8.5 with an aqueous ammonia solution.[3] The precipitated solid is collected by filtration, washed with hot water, and dried to yield 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole.[3]

Synthesis of tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate

This key intermediate is synthesized via a free-radical bromination of tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.[4]

Detailed Protocol: In a large-scale reactor, 268.0 kg of tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, 157.3 kg of N-bromosuccinimide (NBS), and 1.6 kg of azobisisobutyronitrile (AIBN) are mixed in 572 liters of methyl acetate.[4] The mixture is heated to 60 °C until the solution becomes nearly colorless.[4] The solvent is then partially distilled off, and isopropanol and water are added, followed by anhydrous sodium acetate.[4] The mixture is cooled to 15-25 °C to precipitate the product.[4] The solid is collected by centrifugation, washed with an acetone/water mixture, and dried to yield 295 kg (85%) of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.[4]

Synthesis of this compound via N-Alkylation

This is the final coupling step to produce the target molecule.

Detailed Protocol: 10 g (0.0329 mol) of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole is dissolved in 60 ml of dimethyl sulfoxide (DMSO) at room temperature.[5] To this solution, 3.7 g (0.0329 mol) of potassium tert-butoxide is added, and the mixture is stirred for 30 minutes.[5] The reaction is then cooled to 20 °C, and a solution of 11.44 g (0.0329 mol) of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is added.[5] The reaction mixture is stirred at room temperature for 3 hours.[5] The reaction is quenched by pouring the mixture into 400 ml of water and the product is extracted with dichloromethane.[5] The organic layer is then processed to isolate the crude this compound.[2] Purification can be achieved through recrystallization or column chromatography.[5]

Synthesis Pathway Diagram

References

- 1. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 | Benchchem [benchchem.com]

- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 [chemicalbook.com]

- 4. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 114772-40-6 [chemicalbook.com]

- 5. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

Physicochemical Properties of Telmisartan Tert-Butyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan tert-butyl ester is a key intermediate in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker for the management of hypertension. A thorough understanding of its physicochemical properties is crucial for process optimization, impurity profiling, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its chemical identity, and physical properties. Where experimental data for the ester is limited, predicted values and data for the parent compound, Telmisartan, are provided for context. Detailed experimental protocols for determining key physicochemical parameters and visualizations of the synthetic pathway and the parent compound's mechanism of action are also presented to support research and development activities.

Introduction

Telmisartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, playing a critical role in the regulation of blood pressure. The synthesis of this active pharmaceutical ingredient (API) often proceeds through the formation of its tert-butyl ester derivative. This compound also represents a potential process-related impurity in the final drug substance. Therefore, a detailed characterization of its physicochemical properties is essential for controlling the quality and consistency of Telmisartan manufacturing. This guide aims to consolidate the available data on this compound and provide standard methodologies for its analysis.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. The following tables summarize the key properties of this compound.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | [1] |

| CAS Number | 144702-26-1 | [2] |

| Molecular Formula | C₃₇H₃₈N₄O₂ | [1][2] |

| Molecular Weight | 570.7 g/mol | [1] |

| Canonical SMILES | CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | [1] |

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | >83 °C (decomposition) | |

| Solubility | Qualitative: Soluble in Methanol and DMSO; Slightly soluble in Chloroform. Quantitative: Data not available. | [3] |

| pKa (Predicted) | 5.00 ± 0.10 | |

| logP (Computed, XLogP3) | 8.2 | [1] |

For context, the parent compound, Telmisartan, has a reported aqueous solubility of approximately 0.078 mg/mL and is sparingly soluble in aqueous buffers.[4] Its solubility in DMSO is approximately 1 mg/mL and in DMF is approximately 1.6 mg/mL.[5]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining solubility, pKa, and logP.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Apparatus and Reagents:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Solvents of interest (e.g., water, buffers of different pH, organic solvents)

-

This compound reference standard

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a substance.

Principle: The pKa is determined by monitoring the change in pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized.

Apparatus and Reagents:

-

Potentiometer with a pH electrode

-

Burette or auto-titrator

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or acetonitrile) for sparingly soluble compounds

-

This compound

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., water:methanol) is often used.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If the compound is a base, titrate with a standardized solution of HCl. If it is an acid, titrate with a standardized solution of NaOH.

-

Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading has stabilized.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the inflection point of the curve or by calculating the first derivative of the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is commonly expressed as its logarithm (logP).

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.

Apparatus and Reagents:

-

n-Octanol (pre-saturated with water/buffer)

-

Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

This compound

Procedure:

-

Prepare the n-octanol and aqueous phases by mutually saturating them for at least 24 hours before the experiment to ensure thermodynamic equilibrium.

-

Add a known volume of the n-octanol and aqueous phases to a centrifuge tube.

-

Add a small amount of this compound, ensuring the concentration in neither phase exceeds its solubility limit.

-

Securely cap the tube and shake or vortex it for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Centrifuge the tube to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Quantify the concentration of the compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualization of Pathways and Workflows

Synthetic Pathway of Telmisartan

This compound is a pivotal intermediate in the synthesis of Telmisartan. The following workflow illustrates its role in the synthetic process.

References

The Formation of Telmisartan Tert-Butyl Ester: A Mechanistic and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan, a potent angiotensin II receptor blocker, is a cornerstone in the management of hypertension. Its synthesis is a multi-step process that frequently involves the formation of a key intermediate, Telmisartan tert-butyl ester. This intermediate serves as a penultimate precursor, which upon hydrolysis, yields the final active pharmaceutical ingredient (API). However, the incomplete hydrolysis or side reactions can lead to the presence of this compound as an impurity in the final drug product. Understanding the mechanism of its formation is therefore critical for process optimization, impurity profiling, and ensuring the quality and safety of Telmisartan. This technical guide provides an in-depth analysis of the formation mechanism of this compound, detailed experimental protocols derived from the literature, and a summary of the key reaction parameters.

Introduction

The synthesis of Telmisartan typically follows a convergent approach where two key fragments are coupled in the final stages. One of the most common strategies involves the alkylation of the pre-formed bis-benzimidazole moiety, 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole, with a protected form of the biphenyl side chain, namely 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester.[1][2][3][4][5] This reaction directly leads to the formation of this compound. The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing its interference in the preceding steps and facilitating purification. The final step of the synthesis is the deprotection (hydrolysis) of the tert-butyl ester to yield Telmisartan.[1][2][5][6]

The presence of this compound as an impurity in the final API is a concern for pharmaceutical manufacturers. Its levels must be controlled within the limits specified by pharmacopeias.[7][8] This necessitates a thorough understanding of the factors influencing its formation and the conditions required for its complete conversion to Telmisartan.

Mechanism of Formation

The formation of this compound is a classic example of a nucleophilic substitution reaction, specifically an N-alkylation. The reaction proceeds via an SN2 mechanism.

Step 1: Deprotonation of the Benzimidazole Nitrogen

The reaction is initiated by the deprotonation of the secondary amine nitrogen in the benzimidazole ring of the bis-benzimidazole precursor. This is accomplished using a strong base, such as potassium tert-butoxide (KOt-Bu) or potassium hydroxide (KOH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2][5] The base abstracts a proton from the N-H bond, generating a nucleophilic benzimidazolide anion.

Step 2: Nucleophilic Attack

The resulting benzimidazolide anion then acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group in 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester. The bromide ion is displaced as a leaving group, leading to the formation of a new carbon-nitrogen bond and yielding this compound.

The overall reaction can be visualized as follows:

Caption: Reaction pathway for the formation of this compound.

Experimental Protocols

While specific industrial protocols are proprietary, the scientific literature provides a general framework for the synthesis of this compound. The following is a representative protocol synthesized from multiple sources.[1][2][5]

Materials:

-

2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole

-

4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester

-

Potassium tert-butoxide (KOt-Bu)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Magnesium sulfate (MgSO4)

Procedure:

-

A solution of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole is prepared in anhydrous DMSO at room temperature.

-

Potassium tert-butoxide is added portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred to ensure complete deprotonation.

-

A solution of 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester in DMSO is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for an extended period, typically 12-14 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Factors Influencing the Reaction

Several factors can influence the yield and purity of this compound:

-

Base: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base like potassium tert-butoxide is preferred to ensure complete deprotonation without competing side reactions.

-

Solvent: A polar aprotic solvent like DMSO or DMF is essential to dissolve the reactants and facilitate the SN2 reaction. The solvent must be anhydrous to prevent quenching of the base and hydrolysis of the ester.

-

Temperature: The reaction is typically carried out at room temperature to minimize the formation of byproducts.

-

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting materials.

Quantitative Data

The overall yield of Telmisartan from the initial starting materials, which includes the formation and subsequent hydrolysis of the tert-butyl ester, is reported to be around 21% in some of the earlier synthetic routes.[1] More recent and optimized processes have likely improved upon this yield. The formation of a dibromo impurity during the synthesis of 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester can be as high as 20-45%, which will negatively impact the overall yield and purity of the final product.[1]

| Parameter | Condition/Value | Reference |

| Overall Yield (Telmisartan) | ~21% | [1] |

| Dibromo Impurity | 20-45% | [1] |

| Hydrolysis Yield (TFA/DMF) | 63.9% | [5] |

Formation as an Impurity

This compound is a known impurity in the final Telmisartan API. Its presence is primarily due to the incomplete hydrolysis of the ester in the final deprotection step. The use of trifluoroacetic acid in DMF is a common method for this hydrolysis, but variations in reaction time, temperature, and acid concentration can affect the extent of conversion.[5][6]

Furthermore, a novel impurity has been reported which is formed by the condensation of Telmisartan itself with 4'-bromomethylbiphenyl-2-carboxylic acid tert-butyl ester in the presence of a base.[9] This suggests that under certain process conditions, the API can react with unreacted starting material, leading to the formation of an ester-containing impurity.

The logical relationship for the final deprotection step and the potential for impurity formation is illustrated below:

Caption: Hydrolysis of this compound and impurity formation.

Conclusion

The formation of this compound is a pivotal step in many synthetic routes to Telmisartan. A thorough understanding of the N-alkylation mechanism, the influence of reaction parameters, and the potential for this intermediate to persist as an impurity is essential for the development of robust and efficient manufacturing processes. By carefully controlling the reaction conditions for both the formation and subsequent hydrolysis of the tert-butyl ester, pharmaceutical scientists can ensure the production of high-quality Telmisartan that meets the stringent requirements of regulatory agencies.

References

- 1. asianpubs.org [asianpubs.org]

- 2. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 7. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. CN106008357A - Novel impurity of telmisartan and synthesis method thereof - Google Patents [patents.google.com]

Spectral analysis of Telmisartan tert-butyl ester (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

Telmisartan tert-butyl ester possesses a complex molecular architecture, incorporating benzimidazole and biphenyl moieties. The key structural features to consider during spectral analysis are the aromatic protons and carbons of the biphenyl and benzimidazole rings, the propyl and methyl groups, and the characteristic tert-butyl ester group.

Predicted and Comparative Spectral Data

The following tables summarize the expected and comparative spectral data for this compound. The data for related compounds are provided for context and to aid in the interpretation of the predicted spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.2 | Multiplet | ~15H | Aromatic Protons (Biphenyl and Benzimidazole rings) |

| ~5.5 | Singlet | 2H | -N-CH₂-Ar |

| ~3.8 | Singlet | 3H | N-CH₃ |

| ~2.8 | Triplet | 2H | -CH₂-CH₂-CH₃ |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~1.8 | Sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

| ~1.0 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~154-120 | Aromatic Carbons |

| ~81 | -C(CH₃)₃ |

| ~48 | -N-CH₂-Ar |

| ~33 | N-CH₃ |

| ~30 | -CH₂-CH₂-CH₃ |

| ~28 | -C(CH₃)₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~17 | Ar-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Table 3: Comparative ¹H and ¹³C NMR Data of Telmisartan Precursors and Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Telmisartan | 12.8 (s, 1H), 7.05-7.5 (m, 14H), 5.60 (s, 2H), 3.82 (s, 3H), 2.97 (t, J = 7.5, 2H), 2.63 (s, 3H), 1.88 (q, J = 7.3, 2H), 1.04 (t, J = 7.3, 3H) | Not readily available in cited sources |

| A Biphenyl Intermediate | 10.0 (1H, s, -CHO), 7.91 (2H, d, J = 8.4 Hz, ArH), 7.73 (1H, d, J = 8.4 Hz, ArH), 7.48 (2H, d, J = 7.8 Hz, ArH), 7.44–7.34 (2H, m, ArH), 7.30 (1H, m, J = 7.4 Hz, ArH), 3.80 (2H, s, -CH₂), 1.12 (6H, s, 2 × -CH₃) | 28.0, 68.0, 78.9, 128.0, 128.5, 129.5, 129.6, 130.4, 130.5, 131.2, 135.3, 140.2, 147.0, 161.8, 193.2 |

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1715 | Strong | C=O stretch (Ester) |

| ~1610, ~1580, ~1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1150 | Strong | C-O stretch (Ester) |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 571.3 | [M+H]⁺ (Calculated for C₃₇H₃₈N₄O₂: 570.72) |

| 515.2 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 459.2 | [M - C₄H₉O₂]⁺ (Loss of tert-butoxycarbonyl group) |

Spectral Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex in the aromatic region (δ 7.2-7.8 ppm) due to the numerous, overlapping signals from the biphenyl and benzimidazole ring systems. The benzylic protons of the -N-CH₂-Ar group should appear as a singlet around δ 5.5 ppm. The N-methyl group will also be a sharp singlet at approximately δ 3.8 ppm. The propyl group will exhibit a characteristic triplet for the terminal methyl group (δ ~1.0 ppm), a sextet for the central methylene group (δ ~1.8 ppm), and a triplet for the methylene group attached to the benzimidazole ring (δ ~2.8 ppm). A key feature for the identification of the tert-butyl ester is the prominent singlet at around δ 1.4 ppm, integrating to nine protons.[1]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is expected to have a chemical shift of around 166 ppm. The aromatic region will show a cluster of signals between 120 and 154 ppm. The quaternary carbon of the tert-butyl group will appear around δ 81 ppm, and the three equivalent methyl carbons of the tert-butyl group will produce a strong signal around δ 28 ppm.[2] The remaining aliphatic carbons of the propyl and methyl groups will have chemical shifts in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ester.[3][4] This is a key difference from Telmisartan, which would show a broader C=O stretch for the carboxylic acid at a slightly lower wavenumber. The spectrum will also feature C-H stretching vibrations for the aromatic (~3100-3000 cm⁻¹) and aliphatic (~2960-2850 cm⁻¹) portions of the molecule. Strong C-O stretching bands characteristic of the ester group are expected around 1250 cm⁻¹ and 1150 cm⁻¹.[4]

Mass Spectrometry

The mass spectrum, likely acquired using electrospray ionization (ESI), should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 571.3. A characteristic fragmentation pattern for a tert-butyl ester is the loss of isobutylene (56 Da), which would result in a peak at m/z 515.2, corresponding to the protonated Telmisartan molecule.[5][6] Another potential fragmentation would be the loss of the entire tert-butoxycarbonyl group.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7][8][9] Filter the solution through a pipette with a cotton wool plug into a clean 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be required.[7]

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent disk.[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of solid sample placed directly on the crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet should be recorded and subtracted from the sample spectrum.[11][12]

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[13][14]

-

Acquisition: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).[15][16]

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectral analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound based on its chemical structure and data from related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra provide a detailed fingerprint for the identification and characterization of this important pharmaceutical intermediate and impurity. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectral data. A systematic approach, as outlined in the workflow diagram, is essential for accurate structure elucidation and quality control in a drug development setting.

References

- 1. acdlabs.com [acdlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. brainly.com [brainly.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. tutorchase.com [tutorchase.com]

- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 10. eng.uc.edu [eng.uc.edu]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3.9. Electrospray Mass Spectrometry (ESI-MS) Analysis [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Telmisartan Related Compound C, a known process-related impurity of the antihypertensive drug Telmisartan. This document collates available information on its identity, synthesis, and analytical characterization to support research, development, and quality control activities in the pharmaceutical industry.

Introduction

Telmisartan is a potent and widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Telmisartan Related Compound C, also identified as Telmisartan EP Impurity C and Telmisartan t-Butyl Ester, is a significant process-related impurity that can arise during the synthesis of Telmisartan.[1][2] A thorough understanding of its chemical properties, formation, and analytical detection is paramount for drug manufacturers and regulatory bodies.

Chemical Identity and Properties

Telmisartan Related Compound C is chemically known as tert-butyl 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxylate.[2] It is the tert-butyl ester derivative of Telmisartan.

Table 1: Physicochemical Properties of Telmisartan Related Compound C

| Property | Value | Reference |

| Chemical Name | tert-butyl 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxylate | [2] |

| Synonyms | Telmisartan EP Impurity C, Telmisartan t-Butyl Ester | [1][2] |

| CAS Number | 144702-26-1 | [1][2] |

| Molecular Formula | C₃₇H₃₈N₄O₂ | [2] |

| Molecular Weight | 570.72 g/mol |

Formation and Synthesis

Telmisartan Related Compound C is typically formed during the synthesis of Telmisartan, specifically in the alkylation step where the dibenzimidazole intermediate is coupled with a protected biphenyl derivative. The use of tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate as a starting material or intermediate can lead to the formation of this impurity.

A plausible synthetic pathway leading to the formation of Telmisartan Related Compound C is illustrated below. This pathway involves the condensation of the pre-formed dibenzimidazole core of Telmisartan with the tert-butyl protected biphenyl methyl bromide.

Analytical Characterization

The identification and quantification of Telmisartan Related Compound C in Telmisartan drug substance and product are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Spectroscopic Data

Detailed spectroscopic data for Telmisartan Related Compound C is essential for its unequivocal identification. While publicly available spectra are scarce, commercial suppliers of the reference standard typically provide a comprehensive Certificate of Analysis (CoA) including 1H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.

Table 2: Spectroscopic Data for Telmisartan Related Compound C (Typical data provided by commercial suppliers)

| Technique | Data |

| ¹H-NMR | Proton Nuclear Magnetic Resonance spectrum confirming the chemical structure, including the presence of the tert-butyl group protons. |

| Mass Spectrometry (MS) | Mass-to-charge ratio consistent with the molecular weight of the compound (m/z ~571 [M+H]⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to the functional groups present in the molecule. |

Chromatographic Data

A stability-indicating HPLC method is required to separate Telmisartan from its related compounds, including Impurity C.

Table 3: Typical HPLC Parameters for the Analysis of Telmisartan and its Impurities

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer with an ion-pair reagent) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution program is typically used to achieve optimal separation. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 298 nm |

| Column Temperature | 30-40 °C |

Experimental Protocols

HPLC Method for the Determination of Telmisartan Related Compound C

The following is a representative HPLC method protocol for the analysis of Telmisartan and its related substances. This method should be validated according to ICH guidelines before implementation.

1. Preparation of Solutions:

-

Mobile Phase A: Prepare a buffer solution of 0.02 M potassium dihydrogen phosphate and adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Telmisartan Related Compound C reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Telmisartan drug substance or a powdered tablet sample in the diluent to obtain a target concentration.

2. Chromatographic Conditions:

-

Use the HPLC parameters outlined in Table 3.

-

A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the main component.

3. Procedure:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the amount of Telmisartan Related Compound C in the sample by comparing the peak area of Impurity C in the sample chromatogram with the peak area of the standard.

Logical Workflow for Identification and Quantification

The following diagram illustrates a logical workflow for the identification and quantification of Telmisartan Related Compound C in a pharmaceutical sample.

Conclusion

A thorough understanding and control of Telmisartan Related Compound C are essential for ensuring the quality, safety, and efficacy of Telmisartan drug products. This technical guide provides a foundational understanding of this impurity, including its identity, formation, and analytical control strategies. The presented information, tables, and diagrams are intended to be a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of Telmisartan. It is recommended to use qualified reference standards and validated analytical methods for the accurate determination of this and other related substances.

References

The Dual-Acting Therapeutic Potential of Telmisartan Tert-Butyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telmisartan, a widely prescribed antihypertensive drug, exhibits a unique dual mechanism of action, functioning as both an angiotensin II type 1 (AT1) receptor antagonist and a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Telmisartan tert-butyl ester is primarily recognized as a synthetic intermediate in the production of telmisartan.[3][4] It is anticipated to act as a prodrug, which, upon in vivo hydrolysis of the tert-butyl ester group, releases the active parent compound, telmisartan. This guide delves into the potential biological activities of this compound, predicated on the well-documented pharmacological profile of telmisartan. We will explore its engagement with the renin-angiotensin system and PPARγ signaling pathways, present quantitative data on its activity, and provide detailed experimental protocols for its evaluation.

Introduction: The Prodrug Concept

This compound is a derivative of telmisartan where the carboxylic acid group is esterified.[5] In drug development, esterification is a common strategy to create prodrugs, which are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. The hydrolysis of the tert-butyl ester of telmisartan would yield the active telmisartan molecule.[6][7] Therefore, the biological activity of this compound is expected to mirror that of telmisartan.

Core Biological Activities of Telmisartan

Telmisartan's therapeutic effects stem from its ability to interact with two distinct signaling pathways: the renin-angiotensin-aldosterone system (RAAS) and the PPARγ pathway.

Angiotensin II Receptor Blockade

Telmisartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[8] Angiotensin II, a key effector molecule in the RAAS, induces vasoconstriction, stimulates aldosterone secretion, and promotes cell proliferation, all of which contribute to elevated blood pressure and cardiovascular damage.[2] By blocking the AT1 receptor, telmisartan inhibits these effects, leading to vasodilation, reduced aldosterone release, and a decrease in blood pressure.[2][9] Telmisartan exhibits a high binding affinity for the AT1 receptor, approximately 3000 times greater than for the AT2 receptor.[1]

Partial Agonism of PPARγ

Uniquely among angiotensin II receptor blockers (ARBs), telmisartan also functions as a partial agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[10][11] As a partial agonist, telmisartan activates the PPARγ receptor to about 25-30% of the maximal activation achieved by full agonists like thiazolidinediones.[1][11] This partial agonism is believed to contribute to telmisartan's beneficial metabolic effects, such as improved insulin sensitivity, without the side effects associated with full PPARγ activation.[11]

Quantitative Data on Telmisartan's Biological Activity

The following tables summarize key quantitative data regarding the biological activity of telmisartan.

| Parameter | Value | Reference |

| AT1 Receptor Binding Affinity | ~3000-fold higher for AT1 than AT2 | [1] |

| PPARγ Activation | 25-30% of maximal activation (partial agonist) | [1][11] |

| ARB | PPARγ Activation (at 10 µmol/L) | Reference |

| Telmisartan | Substantial activation | [10] |

| Irbesartan | Slight activation (2- to 3-fold) | [10] |

| Losartan | No significant activation | [10][12] |

| Valsartan | No significant activation | [12] |

| Olmesartan | No significant activation | [12] |

Signaling Pathways

The Renin-Angiotensin-Aldosterone System (RAAS) and Telmisartan's Intervention

The diagram below illustrates the RAAS cascade and the point of intervention for telmisartan.

Figure 1. Telmisartan's blockade of the AT1 receptor within the RAAS pathway.

PPARγ Signaling Pathway and Telmisartan's Modulation

The following diagram depicts the mechanism of PPARγ activation by telmisartan.

Figure 2. Telmisartan's partial agonism of the PPARγ receptor and downstream effects.

Experimental Protocols

Evaluation of Angiotensin II Receptor Antagonism

Objective: To determine the potency and selectivity of this compound (after hydrolysis to telmisartan) as an AT1 receptor antagonist.

Methodology: In Vitro Radioligand Binding Assay

-

Cell Culture: Use a cell line expressing the human AT1 receptor, such as vascular smooth muscle cells.[13]

-

Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

-

Binding Assay:

-

Incubate the cell membranes with a radiolabeled AT1 receptor ligand (e.g., [³H]Angiotensin II).

-

Add increasing concentrations of the test compound (hydrolyzed this compound).

-

Incubate to allow for competitive binding.

-

-

Detection: Separate bound from free radioligand by filtration and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Evaluation of PPARγ Partial Agonism

Objective: To assess the ability of this compound (after hydrolysis) to activate the PPARγ receptor.

Methodology: Luciferase Reporter Gene Assay [14]

-

Cell Culture: Use a suitable cell line, such as HEK293 cells.

-

Transfection: Co-transfect the cells with:

-

A PPARγ expression plasmid.

-

A luciferase reporter plasmid containing PPAR response elements (PPREs).

-

An internal control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment: Treat the transfected cells with various concentrations of the test compound (hydrolyzed this compound). Include a known full PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

-

Luciferase Assay: After incubation, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation relative to the vehicle control. Compare the maximal activation achieved by the test compound to that of the full agonist to determine its partial agonist activity.

Experimental Workflow

The following diagram outlines a general workflow for the biological evaluation of this compound.

Figure 3. A streamlined workflow for assessing the biological activity of this compound.

Conclusion

This compound, as a prodrug of telmisartan, holds significant potential for exhibiting the same dual biological activities as its parent compound: potent and selective AT1 receptor antagonism and partial PPARγ agonism. This unique pharmacological profile suggests its utility not only in the management of hypertension but also in addressing metabolic disorders. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this and similar compounds, facilitating further research and development in this therapeutic area.

References

- 1. Telmisartan - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Telmisartan EP Impurity C | 144702-26-1 | SynZeal [synzeal.com]

- 6. Process For Preparing Telmisartan [quickcompany.in]

- 7. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 8. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Telmisartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Telmisartan exerts antiatherosclerotic effects by activating peroxisome proliferator-activated receptor-γ in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

Telmisartan Tert-Butyl Ester: A Technical Guide on its Potential as a Prodrug

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Telmisartan, a potent and widely prescribed angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension. Its synthesis often involves the use of a tert-butyl ester intermediate to protect the carboxylic acid moiety. This technical guide explores the potential of this intermediate, telmisartan tert-butyl ester, as a prodrug of telmisartan. While primarily utilized as a synthetic precursor, its chemical structure suggests the possibility of functioning as a prodrug, which could offer advantages in terms of bioavailability and formulation. This document provides a comprehensive overview of the synthesis of this compound, the established mechanism of action of telmisartan, and a prospective evaluation of the tert-butyl ester as a prodrug, supported by detailed experimental protocols and signaling pathway diagrams.

Synthesis of this compound

The synthesis of telmisartan is a multi-step process, with several reported routes. A common strategy involves the formation of the characteristic benzimidazole structure followed by alkylation with a biphenyl derivative. In many of these synthetic pathways, the carboxylic acid group of the biphenyl moiety is protected as a tert-butyl ester to prevent unwanted side reactions.

One of the established methods for the synthesis of telmisartan involves the alkylation of the dibenzimidazole derivative with 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester. The tert-butyl ester is subsequently hydrolyzed, typically under acidic conditions using trifluoroacetic acid, to yield the final active pharmaceutical ingredient, telmisartan.

Synthetic Scheme

The synthesis can be conceptually broken down into the formation of the key intermediates and their subsequent coupling. A generalized synthetic route is depicted below.

Caption: Synthesis of Telmisartan via this compound intermediate.

Experimental Protocol: Synthesis of this compound

The following is a representative, generalized protocol based on literature descriptions for the alkylation step to form this compound.

Materials:

-

Dibenzimidazole derivative

-

4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve the dibenzimidazole derivative in anhydrous DMSO.

-

Add potassium tert-butoxide to the solution at room temperature and stir for 30 minutes.

-

Slowly add a solution of 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester in DMSO to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound.

Mechanism of Action of Telmisartan

Telmisartan exerts its antihypertensive effects primarily by selectively blocking the angiotensin II type 1 (AT1) receptor.[1] This prevents angiotensin II from binding to the receptor and eliciting its potent vasoconstrictive and aldosterone-secreting effects.[1]

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS is a critical regulator of blood pressure and fluid balance.[1] Telmisartan's blockade of the AT1 receptor interrupts this pathway, leading to vasodilation and a reduction in sodium and water retention.[1]

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Telmisartan.

Additional Mechanisms

Beyond AT1 receptor blockade, telmisartan has been shown to have a partial agonistic effect on peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] This dual action may contribute to additional metabolic benefits.[1][2]

This compound as a Potential Prodrug

While primarily a synthetic intermediate, the chemical nature of this compound makes it a candidate for investigation as a prodrug. Tert-butyl esters can be designed to be stable at physiological pH but may undergo hydrolysis in vivo, either chemically or enzymatically, to release the active carboxylic acid.

Rationale for Prodrug Development

A prodrug strategy for telmisartan could potentially offer:

-

Improved Bioavailability: By masking the polar carboxylic acid group, the prodrug may exhibit enhanced lipophilicity, potentially leading to better absorption.

-

Modified Pharmacokinetics: The rate of hydrolysis of the ester could be tailored to provide a more sustained release of telmisartan, potentially leading to a longer duration of action.

-

Formulation Advantages: The different physicochemical properties of the ester may offer advantages in developing specific dosage forms.

Proposed Experimental Workflow for Prodrug Evaluation

To assess the viability of this compound as a prodrug, a series of in vitro and in vivo studies would be necessary.

Caption: Experimental workflow for evaluating this compound as a prodrug.

Detailed Experimental Protocols for Prodrug Evaluation

3.3.1. In Vitro Hydrolysis Study

Objective: To determine the rate of conversion of this compound to telmisartan in a simulated biological environment.

Materials:

-

This compound

-

Telmisartan reference standard

-

Phosphate buffer (pH 7.4)

-

Human plasma

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Incubate the stock solution in both phosphate buffer (pH 7.4) and human plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the concentrations of both this compound and the formed telmisartan.

-

Calculate the hydrolysis rate and half-life of the prodrug in each medium.

3.3.2. In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of telmisartan following oral administration of this compound versus telmisartan itself.

Materials:

-

This compound

-

Telmisartan

-

Appropriate animal model (e.g., Sprague-Dawley rats)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies

-

LC-MS/MS system

Procedure:

-

Fast the animals overnight prior to dosing.

-

Divide the animals into two groups. Administer an equimolar dose of either this compound or telmisartan via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Extract the drug from plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the plasma concentrations of telmisartan (and the ester, if detectable) using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for telmisartan in both groups.

Quantitative Data Summary

The following tables summarize key quantitative data for telmisartan. Data for the tert-butyl ester as a prodrug is hypothetical and would need to be determined experimentally.

Table 1: Physicochemical Properties

| Property | Telmisartan | This compound |

| Molecular Formula | C33H30N4O2 | C37H38N4O2[3] |

| Molecular Weight | 514.62 g/mol | 570.73 g/mol [3] |

| CAS Number | 144701-48-4 | 144702-26-1[3] |

Table 2: Pharmacokinetic Parameters of Telmisartan (Oral Administration)

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 0.5 - 2.8 hours | [4] |

| Absolute Bioavailability | 42% (40 mg dose), 57% (160 mg dose) | [4] |

| Protein Binding | >99.5% | [4] |

| Terminal Half-life (t½) | 18 - 24 hours | [4][5] |

| Systemic Clearance (CL) | 860 - 940 mL/min | [4] |

Conclusion

This compound is a well-established intermediate in the synthesis of telmisartan. While its primary role has been in chemical synthesis, its structure warrants investigation as a potential prodrug. A systematic evaluation encompassing in vitro stability, permeability, and in vivo pharmacokinetic and pharmacodynamic studies is required to ascertain its viability as a therapeutic agent. Should such studies demonstrate a favorable profile, this compound could represent a valuable addition to the therapeutic armamentarium for hypertension, potentially offering an improved pharmacokinetic profile and formulation benefits over the parent drug. This guide provides the foundational information and experimental framework necessary for researchers to embark on such an investigation.

References

Crystal Structure of Telmisartan Tert-Butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan, a potent angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension. Its synthesis involves a critical intermediate, telmisartan tert-butyl ester, whose solid-state properties and crystallization are of significant interest to ensure purity, stability, and optimal reaction kinetics in the manufacturing process. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its synthesis, physicochemical properties, and its role as a precursor to telmisartan. While detailed crystallographic data for the tert-butyl ester is not extensively published, this document collates the known information and presents it in a structured format for researchers and drug development professionals.

Introduction

Telmisartan is a non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, widely prescribed for the treatment of hypertension. The synthesis of telmisartan is a multi-step process, with this compound being a key penultimate intermediate. The tert-butyl group serves as a protecting group for the carboxylic acid functionality, which is subsequently deprotected in the final step to yield the active pharmaceutical ingredient (API). The isolation and characterization of this ester intermediate are crucial for controlling the purity of the final product. This guide focuses on the available technical data regarding this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various solvents and its analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₃₈N₄O₂ | PubChem[1] |

| Molecular Weight | 570.7 g/mol | PubChem[1] |

| CAS Number | 144702-26-1 | PubChem[1] |

| IUPAC Name | tert-butyl 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate | PubChem[1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | >83°C (decomposition) | ChemicalBook[3] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane | [4] |

Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of telmisartan. It typically involves the N-alkylation of the bis-benzimidazole core with a protected biphenyl derivative.

Synthetic Workflow

The general synthetic route to this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol adapted from literature for the synthesis of this compound.[4]

Materials:

-

2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole

-

tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole in a suitable solvent such as DMF.

-

Add a base, such as potassium hydroxide or sodium hydride, to the solution and stir at room temperature.

-

To this mixture, add tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.

-

Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Conversion to Telmisartan

This compound is the immediate precursor to telmisartan. The final step in the synthesis is the hydrolysis of the tert-butyl ester to the carboxylic acid.

Hydrolysis Workflow

The conversion of the ester to the final API is a straightforward hydrolysis reaction.

Caption: Hydrolysis of this compound to telmisartan.

Experimental Protocol: Hydrolysis of this compound

The following protocol outlines the hydrolysis of the tert-butyl ester to yield telmisartan.[4]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the crude or purified this compound in a solvent such as dichloromethane.

-

Add trifluoroacetic acid to the solution to initiate the hydrolysis of the tert-butyl ester group.

-

Stir the reaction mixture at room temperature for several hours. Monitor the completion of the reaction by TLC or HPLC.

-

Upon completion, the solvent and excess acid are typically removed under reduced pressure.

-

The crude telmisartan is then purified, often by crystallization from a suitable solvent, to yield the final, highly pure active pharmaceutical ingredient.

Crystal Structure Analysis

A thorough search of scientific literature and patent databases did not yield specific, publicly available crystallographic data for this compound, such as unit cell dimensions, space group, or atomic coordinates from single-crystal X-ray diffraction. While X-ray powder diffraction (XRPD) is a common technique for characterizing crystalline solids, specific XRPD patterns for the tert-butyl ester are not readily found in the public domain. For comparison, the crystal structure of telmisartan itself has been extensively studied, revealing the existence of different polymorphic forms.[5][6]

Conclusion

This compound is a pivotal intermediate in the chemical synthesis of telmisartan. While its role and the methods for its preparation and subsequent conversion are well-documented, a detailed public account of its crystal structure is lacking. The experimental protocols provided herein offer a guide for its synthesis and hydrolysis. For researchers in pharmaceutical development, a deeper understanding of the solid-state chemistry of this intermediate could offer opportunities for process optimization and enhanced control over the final API's quality. Further investigation into the crystallization and solid-state characterization of this compound is warranted.

References

- 1. This compound | C37H38N4O2 | CID 10076748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | 144702-26-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural characterization of three crystalline modifications of telmisartan by single crystal and high-resolution X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Solubility characteristics of Telmisartan tert-butyl ester in different solvents

Introduction

Telmisartan tert-butyl ester is a key intermediate in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. The solubility of this ester is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and overall process efficiency in the manufacturing of the active pharmaceutical ingredient (API). A thorough understanding of its solubility in various solvent systems is paramount for process optimization, yield improvement, and ensuring high purity of the final drug substance.

This technical guide provides an in-depth overview of the solubility characteristics of this compound. While quantitative solubility data for this specific intermediate is not extensively available in public literature, this document outlines its qualitative solubility based on its use in synthesis and purification processes. Furthermore, it presents a comprehensive, standardized experimental protocol for the quantitative determination of its solubility. As a proxy, quantitative solubility data for the parent compound, Telmisartan, is provided to offer a comparative reference. This guide also includes diagrams illustrating a typical experimental workflow for solubility determination and the established signaling pathway for Telmisartan's mechanism of action.

Qualitative Solubility Profile of this compound

Based on patent literature describing the synthesis and purification of Telmisartan, the tert-butyl ester intermediate is soluble in a range of organic solvents. Its solubility is leveraged during its formation, extraction, and purification. Documents indicate that this compound is soluble in:

-

Halogenated Solvents: Dichloromethane (MDC) is used as an extraction solvent, indicating good solubility.

-

Ketones: Acetone and methyl ethyl ketone are mentioned as solvents for purification and salt formation, suggesting solubility in these media.[1][2]

-

Esters: Ethyl acetate and isopropyl acetate are utilized in purification steps, pointing to solubility.[1][2]

-

Alcohols: Methanol and isopropyl alcohol are used as reaction or purification solvents, often in combination with other solvents, indicating at least moderate solubility.[1][2][3]

Conversely, the compound is expected to have low solubility in non-polar solvents like hexane, which is used as an anti-solvent or for washing during purification to precipitate the desired compound or remove impurities.[1][2] A safety data sheet notes that there is no available data for its solubility in water.[4]

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data (e.g., in mg/mL or mole fraction) for this compound across various solvents and temperatures is not available in peer-reviewed literature. To provide a relevant benchmark for researchers, the following section summarizes the known solubility of the parent API, Telmisartan. The structural similarity, particularly the shared core but with the carboxylic acid masked as a non-polar tert-butyl ester, suggests the ester will exhibit enhanced solubility in less polar organic solvents compared to the parent drug.

Solubility of Telmisartan (Form A) for Reference

The solubility of Telmisartan (Form A) has been experimentally determined in several organic solvents. This data is crucial for understanding the physicochemical properties of the final API and can serve as a useful comparison when determining the solubility of its ester intermediate.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) |

| Methanol | 25 | 0.00158 |

| 30 | 0.00186 | |

| 35 | 0.00219 | |

| 40 | 0.00258 | |

| 45 | 0.00305 | |

| Ethanol | 25 | 0.00112 |

| 30 | 0.00133 | |

| 35 | 0.00158 | |

| 40 | 0.00187 | |

| 45 | 0.00223 | |

| Acetone | 25 | 0.00078 |

| 30 | 0.00094 | |

| 35 | 0.00114 | |

| 40 | 0.00137 | |

| 45 | 0.00165 | |

| Dichloromethane | 25 | 0.00421 |

| 30 | 0.00445 | |

| 35 | 0.00470 | |

| 40 | 0.00496 | |

| 45 | 0.00524 | |

| Ethyl Acetate | 25 | 0.00065 |

| 30 | 0.00079 | |

| 35 | 0.00095 | |

| 40 | 0.00114 | |

| 45 | 0.00137 |

Note: This data is for Telmisartan, not this compound, and is provided for comparative purposes only.

Experimental Protocol: Equilibrium Solubility Determination

This section provides a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound using the widely accepted isothermal shake-flask method, followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus

-

Solute: this compound (purity >99%)

-

Solvents: HPLC-grade solvents of interest (e.g., methanol, acetonitrile, ethyl acetate, dichloromethane, etc.)

-

Apparatus:

-

Analytical balance (±0.01 mg)

-

Isothermal orbital shaker/incubator or temperature-controlled water bath

-

20 mL glass scintillation vials with screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)[5]

-

HPLC Method for Quantification

A robust HPLC method is essential for accurately measuring the concentration of the dissolved ester. The following conditions are based on established methods for Telmisartan and its related substances and should be optimized for the tert-butyl ester.[5][6][7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point could be a 60:40 (v/v) ratio of organic modifier to buffer.[7]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Detection Wavelength: 230 nm or 295 nm, determined by scanning the UV spectrum of the ester.[5][8]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 25-40 °C.

Experimental Procedure

-

Preparation of Calibration Standards: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected solubility range.

-

Sample Preparation: Add an excess amount of this compound to a series of 20 mL glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 10 mL) of the desired test solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours). Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into an HPLC vial. The first few drops should be discarded to avoid adsorption effects.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the calibration standards and the prepared samples into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to calculate the concentration of this compound in the diluted samples. Back-calculate to determine the solubility in the original solvent, expressed in mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Telmisartan Signaling Pathway

References

- 1. WO2010149565A1 - Process for preparing telmisartan - Google Patents [patents.google.com]